![molecular formula C17H19ClN2O3S2 B4393127 N'-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]urea](/img/structure/B4393127.png)
N'-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]urea
Overview
Description
N'-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]urea is a useful research compound. Its molecular formula is C17H19ClN2O3S2 and its molecular weight is 398.9 g/mol. The purity is usually 95%.
The exact mass of the compound N'-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]urea is 398.0525625 g/mol and the complexity rating of the compound is 573. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N'-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N'-(4-chlorophenyl)-N-(1,1-dioxidotetrahydro-3-thienyl)-N-[(3-methyl-2-thienyl)methyl]urea including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
- Chlorophyll derivatives have been investigated for their potential in PDT, a cancer treatment that involves light activation of photosensitizers to selectively destroy tumor cells. These derivatives can absorb light in the visible spectrum and generate reactive oxygen species, leading to tumor cell death while sparing healthy tissue .
- Chlorophyll derivatives possess antioxidant activity due to their ability to scavenge free radicals. Researchers explore their use in preventing oxidative stress-related diseases, such as cardiovascular disorders and neurodegenerative conditions .
- The unique chemical structure of chlorophyll derivatives makes them suitable as natural colorants. They can be used in food, cosmetics, and textiles, providing an eco-friendly alternative to synthetic dyes .
- Inspired by natural photosynthesis, scientists investigate chlorophyll derivatives for artificial photosynthetic systems. These compounds could play a role in converting solar energy into chemical fuels, contributing to sustainable energy solutions .
- Chlorophyll derivatives exhibit fluorescence properties, making them useful for imaging applications. Researchers explore their potential as contrast agents in fluorescence imaging and diagnostics .
- Recent research has led to the creation of a new class of materials called ‘glassy gels’ . These materials contain more than 50% liquid yet remain hard and difficult to break. Chlorophyll derivatives are being investigated as components of these glassy gels, which could find applications in various fields, including drug delivery and tissue engineering .
Photodynamic Therapy (PDT)
Antioxidant Properties
Biodegradable Dyes and Colorants
Photosynthesis Mimicry and Solar Energy Conversion
Biomedical Imaging
Materials Science: ‘Glassy Gels’
properties
IUPAC Name |
3-(4-chlorophenyl)-1-(1,1-dioxothiolan-3-yl)-1-[(3-methylthiophen-2-yl)methyl]urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN2O3S2/c1-12-6-8-24-16(12)10-20(15-7-9-25(22,23)11-15)17(21)19-14-4-2-13(18)3-5-14/h2-6,8,15H,7,9-11H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMKIAQOSEIHYCN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CN(C2CCS(=O)(=O)C2)C(=O)NC3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.9 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.